molecular formula C14H8N2O B3050583 11H-Isoindolo[2,1-a]benzimidazol-11-one CAS No. 2717-05-7

11H-Isoindolo[2,1-a]benzimidazol-11-one

Cat. No. B3050583
CAS RN: 2717-05-7
M. Wt: 220.23 g/mol
InChI Key: SDLWGEXLAMKZHI-UHFFFAOYSA-N
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Description

“11H-Isoindolo[2,1-a]benzimidazol-11-one” is a chemical compound . It is also known as “4B,5-DIHYDRO-4B-PHENYL-11H-ISOINDOLO (2,1-A)BENZIMIDAZOL-11-ONE” with a linear formula of C20H14N2O .


Synthesis Analysis

The synthesis of isoindolo[2,1-a]benzimidazole and its derivatives has been reviewed in several studies . The most widely used methods for the synthesis of the various isoindolo[2,1-a]benzimidazoles are based on the reaction of the two NH2 groups of o-arylenediamines with the two substituents of o-disubstituted arenes . For instance, in 1906, Thiele and Falk first produced 11H-isoindolo[2,1-a]benzimidazole from o-phenylenediamine and phthalic anhydride .


Chemical Reactions Analysis

The chemical characteristics of isoindole derivatives have been investigated in the chemistry of heterocyclic compounds . The reaction of o-arylenediamines with bifunctional compounds – o-disubstituted arenes is a common method for the synthesis of various isoindolo[2,1-a]benzimidazoles .

Scientific Research Applications

Synthesis Techniques

  • Substituted 2-Formylbenzoic Acids : Research on 11H-isoindolo[2,1-a]benzimidazol-11-one has involved the synthesis of its derivatives through the reaction of substituted 2-formylbenzoic acids with various compounds, such as o-phenylenediamine. These studies have led to the development of optimal conditions for creating diverse derivatives with unique properties (Gromachevskaya et al., 2013).
  • Microwave Irradiation Synthesis : New trifluoromethyl-substituted derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one have been synthesized using solvent-free microwave irradiation, demonstrating an efficient and convenient method for creating these compounds (Lingaiah et al., 2005).

Chemical Properties and Characterization

  • Chemical Characteristics and Quantum-Chemical Calculations : Investigations into the chemical characteristics of 11H-isoindolo[2,1-a]benzimidazol-11-one and its derivatives include quantum-chemical calculations and reviews of synthesis methods, shedding light on their potential practical applications (Lyaskovskyy et al., 2007).
  • Spectroscopic Characterizations : Spectroscopic methods, including NMR techniques, have been used for the characterization of derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one, providing detailed insights into their structure and properties (Louvet et al., 1994).

Applications in Material Science

  • Dyes and Pigments : Derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one have been used to create new heterocyclic disperse dyes. These dyes exhibit good dyeing performance on fabrics like nylon and polyester, indicating their potential in textile industries (Patel et al., 2002).
  • Polymer-based Applications : Novel donor-acceptor polymers, which include 11H-isoindolo[2,1-a]benzimidazol-11-one, have been synthesized for use in ternary flash memory and light-emission, showcasing the versatility of this compound in advanced material applications (Zhang et al., 2019).

Future Directions

The practical importance of both low-molecular and polymeric derivatives of isoindolo[2,1-a]benzimidazole has been discussed . They have been used in industry as dyes and as pigments for fibers and plastics . Polymers with an isoindolobenzimidazole fragment are also very widely used . The results of the trials demonstrate the prospects of using the products in the cultivation of sunflowers and in the search for new antidotes in this series of heterocycles .

properties

IUPAC Name

isoindolo[2,3-a]benzimidazol-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLWGEXLAMKZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290678
Record name 11H-Isoindolo[2,1-a]benzimidazol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-Isoindolo[2,1-a]benzimidazol-11-one

CAS RN

2717-05-7
Record name NSC138029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC70338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11H-Isoindolo[2,1-a]benzimidazol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-Isoindolo[2,1-a]benzimidazol-11-one
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11H-Isoindolo[2,1-a]benzimidazol-11-one
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11H-Isoindolo[2,1-a]benzimidazol-11-one
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11H-Isoindolo[2,1-a]benzimidazol-11-one
Reactant of Route 6
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Citations

For This Compound
9
Citations
EV Gromachevskaya, AV Fin'ko, AV Butin… - Chemistry of …, 2013 - Springer
Optimal conditions were developed for the synthesis of 11H-isoindolo[2,1-a]benzimidazol-11-one, 5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione, and 6,6a-dihydroisoindolo[2,1-…
Number of citations: 15 link.springer.com
P Louvet, FO Thomasson… - Journal of heterocyclic …, 1994 - Wiley Online Library
The complete assignment of the 1 H and 13 C nmr spectra of some derivatives of both 4b,5‐dihydro‐4b‐methyl‐11H‐isoindolo[2,1‐a]benzimidazol‐11‐one I and 2,3,3a,4‐tetrahydro‐3a…
Number of citations: 11 onlinelibrary.wiley.com
J Otani, H Yamamoto, M Fukuda, K Kodama - Journal of luminescence, 2003 - Elsevier
Fluorescent properties of 1,2,3,4-tetrachloro-11H-isoindolo-[2,1-a]-benzimidazol-11-one (TCIB) in various organic solutions are described. Detailed investigation of the fluorescence …
Number of citations: 4 www.sciencedirect.com
VV Lyaskovskyy, ZV Voitenko… - Chemistry of Heterocyclic …, 2007 - Springer
Data on methods for the synthesis of isoindolo[2,1-a]benzimidazole and its derivatives and their chemical characteristics are reviewed. Data from quantum-chemical calculations of …
Number of citations: 16 link.springer.com
KM Dawood, BF Abdel-Wahab - Arkivoc, 2010 - arkat-usa.org
The review article represents a survey covering the synthetic strategies leading to benzimidazolebased fused polyheterocyclic systems utilizing simple reactive benzimidazole …
Number of citations: 45 www.arkat-usa.org
A Kumar, S Banerjee, P Roy, SM Sondhi, A Sharma - Molecular Diversity, 2018 - Springer
Benzimidazoles and perimidines are subsidiary structures for research and development of new biologically active molecules and have established prominence because of their …
Number of citations: 23 link.springer.com
CJ Perry - Journal of the Chemical Society, Perkin Transactions 2, 1997 - pubs.rsc.org
The acid-catalysed breakdown of N-(2-aminophenyl)phthalamic acid has been studied in dilute aqueous acids in the pH range 0–6. The dominant reaction is the formation of N-(2-…
Number of citations: 17 pubs.rsc.org
DY Skoryna, OY Voskoboinik… - Issues of Chemistry & …, 2023 - udhtu.edu.ua
Critical analysis of published information related to the features of reaction of 1, 4-NCCN-, 1, 4-NNCN and 1, 5-NCCCN-binucleophiles with cyclic anhydrides of dicarboxylic acids has …
Number of citations: 2 udhtu.edu.ua
O Junji - 2015 - Ph. D. Thesis. Ritsumeikan …
Number of citations: 1

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